Dodecaethylene glycol

Catalog No.
S538884
CAS No.
6790-09-6
M.F
C24H50O13
M. Wt
546.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecaethylene glycol

CAS Number

6790-09-6

Product Name

Dodecaethylene glycol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C24H50O13

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2

InChI Key

WRZXKWFJEFFURH-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

Solubility

Soluble in DMSO

Synonyms

PEG13

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

Description

The exact mass of the compound Dodecaethylene glycol is 546.3251 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Cross-linking Agent in Organic Synthesis

Dodecaethylene glycol functions as a cross-linking agent, forming bonds between molecules. This property proves valuable in organic synthesis, particularly in the creation of polymers and hydrogels. Studies have utilized dodecaethylene glycol for applications such as:

  • Encapsulating nanotags for biodetection

    Researchers have employed dodecaethylene glycol to create silica-encapsulated nanotags for surface-enhanced Raman scattering (SERS)-based immunoassays. These nanotags allow for the detection of multiple pathogens in serum samples PubChem: ).

  • Developing immunoassays for early cancer detection

    Dodecaethylene glycol has also been used in the development of alpha-L-fucosidase immunoassays for the early detection of hepatocellular carcinoma (HCC), a type of liver cancer Sigma-Aldrich: .

Linker Molecule in PROTAC Development

Dodecaethylene glycol finds application in the field of targeted protein degradation through its use as a linker molecule in PROTACs (proteolysis-targeting chimeras). PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular machinery. The linker, such as dodecaethylene glycol in this case, plays a crucial role in connecting the target protein binding moiety to the E3 ligase recruiting moiety within the PROTAC molecule GLPBIO: .

Dodecaethylene glycol is a polyether compound with the chemical formula C24H50O13C_{24}H_{50}O_{13} and a molecular weight of approximately 498.68 g/mol. It consists of a linear chain of twelve ethylene glycol units, which contributes to its hydrophilic properties. The compound is characterized by multiple hydroxyl groups, making it soluble in water and various organic solvents. Dodecaethylene glycol is commonly used in biochemical applications due to its non-toxic nature and ability to form hydrogen bonds, which enhances its interaction with biological molecules.

  • Toxicity: DEG-12 is considered to have low toxicity []. However, ingestion or inhalation of large amounts may cause irritation to the eyes, skin, and respiratory tract.
  • Flammability: DEG-12 is likely combustible but not readily flammable [].
  • Reactivity: DEG-12 may react with strong oxidizing agents.
Due to its hydroxyl groups. These reactions include:

  • Esterification: Dodecaethylene glycol can react with carboxylic acids to form esters, useful in creating surfactants and polymers.
  • Ether Formation: It can react with alcohols in the presence of acid catalysts to produce ethers, which are important in various industrial applications.
  • Cross-linking: The hydroxyl groups can be used for cross-linking with other polymers or compounds, enhancing material properties such as elasticity and strength.

Dodecaethylene glycol exhibits several biological activities that make it valuable in pharmaceutical and biomedical applications:

  • Cellular Uptake: Studies have shown that dodecaethylene glycol derivatives can enhance the cellular uptake of drugs, improving their efficacy .
  • Biocompatibility: Due to its non-toxic nature, dodecaethylene glycol is often used in drug delivery systems and as a stabilizing agent for proteins and enzymes.
  • Membrane Interaction: It influences lipid membrane fluidity and permeability, which can affect drug absorption and distribution in biological systems.

Dodecaethylene glycol is synthesized through the polymerization of ethylene oxide. The general synthesis process includes:

  • Initiation: A suitable initiator (often an alcohol) reacts with ethylene oxide under controlled temperature and pressure conditions.
  • Polymerization: Ethylene oxide molecules are sequentially added to the initiator, forming a linear polyether chain.
  • Termination: The reaction is terminated once the desired degree of polymerization (twelve ethylene units) is achieved.

Alternative methods may involve coupling reactions where shorter polyethylene glycol chains are linked together using coupling agents.

Dodecaethylene glycol finds applications across various fields:

  • Pharmaceuticals: Used as a solubilizing agent for poorly soluble drugs and as a component in drug delivery systems.
  • Biotechnology: Acts as a stabilizer for proteins and enzymes, enhancing their stability during storage and use.
  • Cosmetics: Incorporated into formulations for its moisturizing properties and ability to improve product texture.
  • Industrial Uses: Employed as a surfactant and emulsifier in various industrial applications.

Research has indicated that dodecaethylene glycol interacts favorably with biological membranes, influencing their characteristics:

  • Lipid Membrane Interaction: Dodecaethylene glycol can alter membrane fluidity, which may enhance or inhibit the activity of membrane-bound proteins.
  • Drug Delivery Systems: Its ability to improve cellular uptake makes it a candidate for developing advanced drug delivery systems that target specific tissues or cells.

Dodecaethylene glycol belongs to a class of compounds known as polyethylene glycols. Here are some similar compounds along with a comparison highlighting dodecaethylene glycol's uniqueness:

CompoundMolecular WeightNumber of Ethylene UnitsUnique Features
Ethylene Glycol62.07 g/mol2Commonly used antifreeze; low molecular weight.
Tetraethylene Glycol198.24 g/mol4Used in hydraulic fluids; higher viscosity than dodecaethylene glycol.
Hexaethylene Glycol246.32 g/mol6Often used in surfactants; lower hydrophilicity compared to dodecaethylene glycol.
Decaethylene Glycol370.48 g/mol10Used in drug formulations; less soluble than dodecaethylene glycol.

Dodecaethylene glycol stands out due to its higher molecular weight and hydrophilicity, making it particularly effective for applications requiring enhanced solubility and interaction with biological systems.

The development of dodecaethylene glycol is rooted in the broader history of polyethylene glycols, which were first synthesized in 1859 by A.V. Lourenço and Charles Adolphe Wurtz through the polymerization of ethylene oxide. Early PEG synthesis focused on shorter-chain variants, but advancements in controlled polymerization techniques during the mid-20th century enabled the production of longer, more uniform oligomers like dodecaethylene glycol.

A pivotal breakthrough occurred in the 1980s with the refinement of stepwise synthesis methods. Researchers such as Marshall et al. demonstrated the iterative addition of ethylene oxide units to glycol precursors, achieving precise control over chain length. This methodology laid the groundwork for synthesizing dodecaethylene glycol (12 ethylene oxide units) with high purity. By the 2010s, scalable processes emerged, such as the benzyl-group protection strategy reported by Xia et al., which enabled kilogram-scale production with 61% yield while minimizing chromatographic separations.

The compound’s utility grew alongside advancements in bioconjugation and drug delivery systems. Its incorporation into hydrogels and polymer matrices in the 2000s highlighted its potential in biomedical engineering, cementing its status as a key material in interdisciplinary research.

Nomenclature and Classification

Dodecaethylene glycol is systematically named 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol under IUPAC guidelines, reflecting its 11 ether linkages and terminal hydroxyl groups. Its structure is alternatively described as HO-(CH₂CH₂O)₁₂-H, where the subscript denotes the 12 repeating ethylene oxide units.

Key Nomenclature and Identifiers:

  • CAS Registry Number: 6790-09-6
  • Common Synonyms:
    • PEG12
    • HO-PEG₁₂-OH
    • PED-diol (n=12)
  • Molecular Formula: C₂₄H₅₀O₁₃
  • Molecular Weight: 546.65 g/mol

Classified as a polyether diol, dodecaethylene glycol belongs to the PEG family, specifically the subgroup of α,ω-dihydroxy-terminated PEGs. Its classification hinges on the number of ethylene oxide units (n=12), distinguishing it from shorter (e.g., tetraethylene glycol, n=4) and longer (e.g., hexadecaethylene glycol, n=16) homologs.

Position Within the Polyethylene Glycol Family

Dodecaethylene glycol occupies a unique niche within the PEG spectrum, balancing hydrophilicity and molecular flexibility. The table below contrasts its properties with other PEG homologs:

PEG HomologEthylene Oxide Units (n)Molecular Weight (g/mol)Melting Point (°C)Key Applications
Tetraethylene glycol4194.23-6Solvents, humectants
Dodecaethylene glycol12546.6538Polymer crosslinking, drug delivery
PEG 600~13–14~60020–25Pharmaceuticals, cosmetics
Hexadecaethylene glycol16722.8745–50High-performance lubricants

Dodecaethylene glycol’s intermediate chain length grants it distinct advantages:

  • Solubility: Miscible with water, DMSO, and polar organic solvents, enabling use in aqueous and organic matrices.
  • Crystallinity: Lower than shorter PEGs due to increased chain flexibility, as evidenced by differential scanning calorimetry (DSC) studies.
  • Thermal Stability: Decomposes above 325°C, making it suitable for high-temperature processes.

Significance in Chemical Research

Dodecaethylene glycol’s modular structure and bifunctional termini have propelled its adoption across diverse fields:

Polymer Science

  • Crosslinking Agent: Serves as a spacer in hydrogels, enhancing mechanical stability while retaining water content.
  • Block Copolymers: Incorporated into PLA-PEG-PLA triblock copolymers for controlled drug release systems.
  • Surface Modification: Improves biocompatibility of nanoparticles by reducing protein fouling.

Pharmaceutical Engineering

  • PROTACs Synthesis: Acts as a linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation.
  • Solubility Enhancement: Conjugated to hydrophobic drugs (e.g., paclitaxel) to improve bioavailability.

Industrial Applications

  • Surfactants: Stabilizes emulsions in detergents and personal care products due to its amphiphilic nature.
  • Lubricants: Reduces friction in precision machinery without leaving residue.

Synthetic Methodology Innovations

  • Macrocyclic Sulfate Intermediates: Xia et al. leveraged cyclic sulfates to streamline the synthesis of heterofunctionalized derivatives.
  • Solid-Phase Synthesis: Enabled monodisperse dodecaethylene glycol production via iterative tosylation and coupling steps.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.8

Exact Mass

546.3251

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Dodecaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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